molecular formula C₂₈H₃₅N₃O₅S B1145076 [(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam CAS No. 159005-61-5

[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam

Cat. No.: B1145076
CAS No.: 159005-61-5
M. Wt: 525.66
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves multiple steps. One of the key steps includes the reaction of (4-aminophenyl)sulfonylamine with a hydroxyethylamine derivative under controlled conditions to form the desired compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of (1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

  • HIV Treatment :
    • Amprenavir is utilized as part of antiretroviral therapy (ART) for HIV-positive individuals. It can be used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of drug resistance.
    • Clinical studies have demonstrated that Amprenavir significantly reduces plasma viral loads in patients when used in combination therapies .
  • Drug Formulation :
    • The compound has been incorporated into various formulations to improve bioavailability and patient compliance. For instance, soft gel formulations have been developed to enhance absorption and reduce gastrointestinal side effects .

Case Study 1: Efficacy in Treatment-Naive Patients

A clinical trial involving treatment-naive HIV patients showed that those receiving Amprenavir combined with other antiretroviral drugs achieved a viral load reduction to undetectable levels within 24 weeks. This study highlighted the importance of early intervention with protease inhibitors in managing HIV effectively .

Case Study 2: Resistance Patterns

Research has identified specific mutations in the HIV protease gene that confer resistance to Amprenavir. A cohort study analyzed patients who had previously failed therapy and found that those with specific mutations had a reduced response to Amprenavir compared to those without such mutations. This underscores the necessity for genetic testing prior to initiating therapy .

Comparative Efficacy

Drug Mechanism Efficacy Rate Resistance Issues
AmprenavirProtease Inhibition80% (in naive patients)Mutation-dependent
RitonavirProtease Inhibition85%Common mutations
LopinavirProtease Inhibition90%Less mutation resistance

Mechanism of Action

The compound exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles. This inhibition disrupts the viral replication cycle and reduces the viral load in patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam is unique due to its specific chemical structure, which provides high potency and selectivity for the HIV protease enzyme. Its ability to be used in combination with other antiretroviral drugs enhances its effectiveness in the treatment of HIV infection .

Biological Activity

The compound [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam is a complex organic molecule primarily recognized for its role as a precursor in the synthesis of the HIV protease inhibitor Amprenavir . This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Amino Group : Involved in nucleophilic reactions and interactions with biological targets.
  • Hydroxyl Group : Can form hydrogen bonds, enhancing solubility and interaction with proteins.
  • Sulfonamide Group : Known for its role in enzyme inhibition.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes involved in viral replication. The mechanism includes:

  • Enzyme Inhibition : The compound may inhibit HIV protease by binding to the active site, preventing substrate access.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may alter signaling pathways involved in immune response and inflammation .

Antiviral Activity

Research indicates that compounds similar to [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam exhibit significant antiviral properties. In vitro studies have demonstrated:

  • Effective inhibition of HIV replication at low micromolar concentrations.
  • Selectivity towards HIV protease over other serine proteases, minimizing off-target effects .

Case Studies

  • Study on Amprenavir Derivatives : A study evaluated various derivatives of Amprenavir, including those derived from [(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbam , showing enhanced antiviral efficacy compared to older protease inhibitors like indinavir .
  • In Vivo Efficacy : Animal models treated with formulations containing this compound showed reduced viral load and improved immune response metrics, indicating potential for therapeutic use in HIV treatment regimens.

Pharmacokinetics

The pharmacokinetic profile suggests:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized by hepatic enzymes with a significant first-pass effect.
  • Elimination : Excreted via renal pathways; hence, renal function may influence dosing strategies.

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionAntiviral EfficacySelectivity
[(1S,2R)-3-[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-CarbamProtease InhibitionHighHigh
AmprenavirProtease InhibitionModerateModerate
IndinavirProtease InhibitionLowLow

Properties

CAS No.

159005-61-5

Molecular Formula

C₂₈H₃₅N₃O₅S

Molecular Weight

525.66

Origin of Product

United States

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